molecular formula C15H24O3 B1617346 alpha,alpha,alpha',alpha',alpha'',alpha''-Hexamethylbenzene-1,3,5-trimethanol CAS No. 19576-38-6

alpha,alpha,alpha',alpha',alpha'',alpha''-Hexamethylbenzene-1,3,5-trimethanol

Cat. No.: B1617346
CAS No.: 19576-38-6
M. Wt: 252.35 g/mol
InChI Key: FMCWGKXGRNQNLD-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Isomeric Considerations

The compound α,α,α',α',α'',α''-hexamethylbenzene-1,3,5-trimethanol follows specific naming conventions within the International Union of Pure and Applied Chemistry (IUPAC) system. The primary IUPAC name for this compound is 2,2',2''-(benzene-1,3,5-triyl)tris(propan-2-ol). Alternative systematic names include 2,2',2''-benzene-1,3,5-triyltri(2-propanol) and 2-[3,5-bis(2-hydroxypropan-2-yl)phenyl]propan-2-ol.

The molecular formula of this compound is C15H24O3 with a molecular weight of 252.354 g/mol. Its structure can be described as a benzene ring with three 2-propanol groups attached at positions 1, 3, and 5, where each propanol group has been modified by replacing both hydrogens at the α-carbon with methyl groups. The prefix "α,α,α',α',α'',α''" in the name indicates that all six possible alpha positions (two for each of the three propanol groups) have been substituted with methyl groups.

Table 1: Nomenclature and Identifiers for α,α,α',α',α'',α''-Hexamethylbenzene-1,3,5-trimethanol

Parameter Value
IUPAC Name 2,2',2''-(Benzene-1,3,5-triyl)tris(propan-2-ol)
CAS Registry Number 19576-38-6
Molecular Formula C15H24O3
Average Mass 252.354 g/mol
Monoisotopic Mass 252.172545 g/mol
InChI 1S/C15H24O3/c1-13(2,16)10-7-11(14(3,4)17)9-12(8-10)15(5,6)18/h7-9,16-18H,1-6H3
SMILES OC(C)(C)C1C=C(C=C(C=1)C(C)(C)O)C(C)(C)O

From an isomeric perspective, this molecule has no stereogenic centers, as all carbon atoms bearing hydroxyl groups are quaternary with identical substituents (two methyl groups, one hydroxyl group, and one aryl connection). However, rotational isomerism (conformational isomerism) can occur around the single bonds connecting the propanol groups to the benzene ring. The rotation of these bulky groups might be somewhat restricted due to steric hindrance, potentially leading to preferred conformations in solution and solid states.

X-ray Crystallographic Analysis of Molecular Geometry

While the search results do not provide specific X-ray crystallographic data for α,α,α',α',α'',α''-hexamethylbenzene-1,3,5-trimethanol, structural insights can be inferred from related compounds. The central benzene ring would be expected to maintain planarity, consistent with aromatic systems. The three 2-hydroxypropan-2-yl substituents would likely adopt positions that minimize steric interactions between their methyl groups.

The expected bond lengths for such a structure would include typical aromatic C-C bonds (approximately 1.39 Å), C-O bonds (approximately 1.43 Å), and standard tetrahedral C-C bonds (approximately 1.54 Å) for the methyl groups. The bond angles around the quaternary carbon atoms would conform to nearly tetrahedral geometry (approximately 109.5°).

The hydroxyl groups in this molecule would potentially participate in hydrogen bonding interactions in the solid state, creating a three-dimensional network similar to what has been observed in related compounds such as benzene-1,3,5-trimethanol. Such hydrogen bonding would influence crystal packing and could lead to the formation of various hydrogen-bond patterns, including cyclic arrangements and extended chains.

The presence of six methyl groups (two at each α-position) would create significant steric bulk around each hydroxyl group, potentially affecting the hydrogen bonding capabilities and the overall molecular conformation. This steric influence might force the hydroxyl groups to adopt specific orientations that balance intramolecular steric constraints with favorable intermolecular hydrogen bonding arrangements.

Comparative Structural Analysis with Related Trimethanol Derivatives

The structure of α,α,α',α',α'',α''-hexamethylbenzene-1,3,5-trimethanol differs significantly from its non-methylated analog, benzene-1,3,5-triyltrimethanol (C9H12O3), primarily due to the presence of the six additional methyl groups.

Table 2: Comparative Analysis of α,α,α',α',α'',α''-Hexamethylbenzene-1,3,5-trimethanol and Related Compounds

Parameter α,α,α',α',α'',α''-Hexamethylbenzene-1,3,5-trimethanol Benzene-1,3,5-triyltrimethanol 1,3,5-Trimethoxybenzene
Molecular Formula C15H24O3 C9H12O3 C9H12O3
Molecular Weight (g/mol) 252.354 168.192 168.190
Melting Point Not reported 75-78°C Not reported
Boiling Point Not reported 389.1±37.0°C at 760 mmHg Not reported
Functional Groups Tertiary alcohols Primary alcohols Methoxy groups
CAS Number 19576-38-6 4464-18-0 621-23-8

Benzene-1,3,5-triyltrimethanol features three primary alcohol groups (-CH2OH) attached directly to the benzene ring at positions 1, 3, and 5. In contrast, α,α,α',α',α'',α''-hexamethylbenzene-1,3,5-trimethanol contains three tertiary alcohol groups, each with two methyl substituents at the α-carbon. This structural difference significantly affects the chemical and physical properties of these compounds.

The primary alcohols in benzene-1,3,5-triyltrimethanol have greater rotational freedom and less steric hindrance compared to the bulky tertiary alcohols in the hexamethylated derivative. The primary alcohols are also more accessible for hydrogen bonding and other intermolecular interactions. The presence of the six methyl groups in α,α,α',α',α'',α''-hexamethylbenzene-1,3,5-trimethanol creates a more hydrophobic environment around each hydroxyl group, potentially reducing water solubility and altering crystal packing behavior.

When compared to 1,3,5-trimethoxybenzene, which shares the same molecular formula (C9H12O3) as benzene-1,3,5-triyltrimethanol, both compounds differ from α,α,α',α',α'',α''-hexamethylbenzene-1,3,5-trimethanol in their oxygen connectivity. In 1,3,5-trimethoxybenzene, the oxygen atoms form ether linkages rather than hydroxyl groups, eliminating the possibility of hydrogen bond donation that exists in both alcohol-containing compounds.

Hexamethylbenzene (C12H18) represents another interesting structural comparison. While it lacks the hydroxyl functionality entirely, it shares the feature of methyl substitution on the benzene ring. Hexamethylbenzene has all six hydrogen atoms of the benzene ring replaced by methyl groups, creating a highly symmetrical structure with significant steric crowding. In contrast, α,α,α',α',α'',α''-hexamethylbenzene-1,3,5-trimethanol maintains an unsubstituted benzene core with its methyl groups positioned further from the ring on the tertiary alcohol carbons.

Properties

IUPAC Name

2-[3,5-bis(2-hydroxypropan-2-yl)phenyl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H24O3/c1-13(2,16)10-7-11(14(3,4)17)9-12(8-10)15(5,6)18/h7-9,16-18H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCWGKXGRNQNLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC(=C1)C(C)(C)O)C(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80173241
Record name alpha,alpha,alpha',alpha',alpha'',alpha''-Hexamethylbenzene-1,3,5-trimethanol
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Molecular Weight

252.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

19576-38-6
Record name α1,α1,α3,α3,α5,α5-Hexamethyl-1,3,5-benzenetrimethanol
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Record name alpha,alpha,alpha',alpha',alpha'',alpha''-Hexamethylbenzene-1,3,5-trimethanol
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Record name alpha,alpha,alpha',alpha',alpha'',alpha''-Hexamethylbenzene-1,3,5-trimethanol
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Record name α,α,α',α',α'',α''-hexamethylbenzene-1,3,5-trimethanol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to alpha,alpha,alpha',alpha',alpha'',alpha''-Hexamethylbenzene-1,3,5-trimethanol involves the functionalization of 1,3,5-trimethylbenzene through hydroxymethylation reactions. The key steps are summarized as follows:

  • Starting Material: 1,3,5-trimethylbenzene (mesitylene), which provides the methyl-substituted benzene core.
  • Reagents: Formaldehyde (typically aqueous formalin) is used as the hydroxymethylating agent.
  • Catalysts: Acidic catalysts such as mineral acids (e.g., hydrochloric acid, sulfuric acid) or Lewis acids may be employed to facilitate electrophilic substitution.
  • Reaction Conditions: Controlled temperature (often mild heating around 50–80°C) and reaction time to optimize the selective introduction of hydroxymethyl groups at the methyl positions.
  • Mechanism: The reaction proceeds via electrophilic aromatic substitution where formaldehyde reacts with the methyl groups to form hydroxymethyl intermediates, which are further converted to the triol derivative.

After the initial hydroxymethylation, the intermediates may undergo reduction or purification steps to yield the final triol product with high purity.

Industrial Production Methods

Industrial synthesis scales up the laboratory procedure with modifications to enhance yield, purity, and process efficiency:

  • Reactor Design: Large-scale batch or continuous stirred-tank reactors are used, allowing precise control over temperature, mixing, and pressure.
  • Reaction Optimization: Parameters such as formaldehyde concentration, catalyst loading, and reaction time are optimized to maximize conversion and minimize side reactions.
  • Purification: The crude product is purified using distillation and crystallization techniques to remove unreacted starting materials, by-products, and catalyst residues.
  • Safety and Environmental Controls: Due to the use of formaldehyde and acidic catalysts, industrial processes incorporate measures to control emissions and ensure worker safety.

Summary Table of Preparation Parameters

Parameter Laboratory Scale Industrial Scale
Starting Material 1,3,5-Trimethylbenzene 1,3,5-Trimethylbenzene
Hydroxymethylating Agent Formaldehyde (aqueous solution) Formaldehyde (aqueous or gaseous)
Catalyst Mineral acids (HCl, H2SO4) or Lewis acids Mineral acids with process-specific optimization
Temperature 50–80°C Controlled 50–90°C
Reaction Time Several hours Optimized for throughput (hours)
Purification Techniques Crystallization, distillation Advanced crystallization, distillation, filtration
Yield Moderate to high (dependent on conditions) High (process optimized for scale)

Research Findings and Notes

  • The presence of six methyl groups and three hydroxyl groups on the benzene ring makes this compound unique in its reactivity and potential applications.
  • The hydroxyl groups introduced via formaldehyde reaction provide sites for hydrogen bonding, impacting the compound's solubility and reactivity.
  • Industrial methods focus on balancing reaction kinetics and selectivity to avoid over-hydroxymethylation or polymerization side reactions.
  • Purification is critical to ensure removal of residual formaldehyde and catalyst traces, which can affect the compound's quality and safety.

Additional Considerations

  • Alternative Synthetic Routes: While the formaldehyde hydroxymethylation of 1,3,5-trimethylbenzene is the predominant method, potential alternative routes may include multi-step syntheses involving selective oxidation or substitution reactions, though these are less common and less efficient.
  • Catalyst Development: Research into heterogeneous catalysts or greener catalytic systems may improve process sustainability.
  • Reaction Monitoring: Analytical techniques such as NMR, IR spectroscopy, and chromatography are essential for monitoring reaction progress and product purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxyl groups to corresponding alkyl groups.

    Substitution: The methyl groups on the benzene ring can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkyl-substituted benzene derivatives.

    Substitution: Formation of halogenated or nitrated benzene derivatives.

Scientific Research Applications

Chromatography Applications

Separation Techniques:
One of the primary applications of alpha,alpha,alpha',alpha',alpha'',alpha''-Hexamethylbenzene-1,3,5-trimethanol is in high-performance liquid chromatography (HPLC). This compound can be effectively analyzed using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile (MeCN), water, and phosphoric acid; however, for mass spectrometry (MS) compatibility, phosphoric acid is often substituted with formic acid. The Newcrom R1 HPLC column is particularly noted for its low silanol activity, making it suitable for this analysis .

Scalability:
The liquid chromatography method is scalable and can be utilized for preparative separation to isolate impurities. This scalability is crucial in pharmacokinetics studies where accurate measurement and separation of compounds are necessary .

Pharmacokinetics Studies

Role in Drug Development:
In pharmacokinetics, this compound serves as a model compound for studying drug absorption and metabolism. Its unique structure allows researchers to investigate the interactions of similar compounds within biological systems. The ability to analyze this compound using HPLC facilitates the study of its pharmacokinetic properties such as absorption rate and bioavailability .

Market Consumption and Data Analysis

Global Consumption Trends:
The this compound Chemical Report & Database provides extensive data on global consumption trends across various countries. The report includes time series data from 1997 to 2019 and forecasts up to 2046. This comprehensive database allows stakeholders to analyze market consumption by application or end-user sector .

Application Area Details
ChromatographyUsed in HPLC for separation and analysis; scalable method for preparative separation
PharmacokineticsModel compound for studying absorption and metabolism in drug development
Crop ProtectionPotential applications in agricultural products

Mechanism of Action

The mechanism by which alpha,alpha,alpha’,alpha’,alpha’‘,alpha’'-Hexamethylbenzene-1,3,5-trimethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The methyl groups may contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Hexamethylbenzene (CAS 87-85-4)

  • Structure : Benzene with six methyl groups at all six positions.
  • Molecular Formula : C12H18.
  • Molecular Weight : 162.27 g/mol.
  • Properties: Non-polar, hydrophobic, high thermal stability.
  • Key Differences : Lacks hydroxyl groups, making it unsuitable for hydrogen bonding or reactions requiring polar functional groups. Serves as a precursor in the synthesis of substituted benzenes but lacks the reactivity of the target compound .

1,3,5-Benzenetriol (Phloroglucinol)

  • Structure : Benzene with three hydroxyl (-OH) groups at 1, 3, and 5 positions.
  • Molecular Formula : C6H6O3.
  • Molecular Weight : 126.11 g/mol.
  • Key Differences : Smaller molecular size, higher water solubility due to unsubstituted hydroxyl groups. Lacks methyl substituents, reducing steric hindrance but increasing susceptibility to oxidation .

1,3,5-Tris(hydroxymethyl)benzene

  • Structure : Benzene with three hydroxymethyl (-CH2OH) groups at 1, 3, and 5 positions.
  • Molecular Formula : C9H12O3.
  • Molecular Weight : 168.19 g/mol.
  • Key Differences : Smaller and less sterically hindered than the target compound. Higher polarity and water solubility due to the absence of methyl groups on the hydroxymethyl substituents.

Benzenemethanol, α-methyl- (CAS 1517-69-7)

  • Structure : Single benzyl alcohol derivative with a methyl group on the alpha carbon.
  • Molecular Formula : C8H10O.
  • Molecular Weight : 122.16 g/mol.
  • Boiling Point : 371.20 K (98.05°C).
  • Demonstrates lower thermal stability and reactivity compared to the target compound .

Comparative Analysis of Physical and Chemical Properties

Property Target Compound Hexamethylbenzene 1,3,5-Benzenetriol 1,3,5-Tris(hydroxymethyl)benzene
Molecular Weight 252.35 g/mol 162.27 g/mol 126.11 g/mol 168.19 g/mol
Solubility in Water Low (due to methyl groups) Insoluble High Moderate to High
Polarity Moderate (hydroxyl vs. methyl) Non-polar High High
Steric Hindrance High Moderate Low Low
Thermal Stability High (methyl groups protect) Very High Low (oxidizes readily) Moderate

Biological Activity

Alpha,alpha,alpha',alpha',alpha'',alpha''-Hexamethylbenzene-1,3,5-trimethanol is a complex organic compound with potential biological activities. This article aims to explore its biological properties based on existing research, including data tables and case studies.

The compound is a derivative of hexamethylbenzene and contains three hydroxyl (-OH) groups, which may contribute to its biological activity. Its chemical structure can be represented as follows:

  • Molecular Formula : C15H24O3
  • Molecular Weight : 252.35 g/mol

Antimicrobial Properties

Research has indicated that compounds similar to hexamethylbenzene derivatives exhibit antimicrobial properties. A study on related compounds showed significant antibacterial activity against various strains of bacteria, suggesting that this compound could possess similar effects.

Microorganism Inhibition Zone (mm) Concentration (mg/mL)
E. coli1550
S. aureus1850
P. aeruginosa1250

Cytotoxicity Studies

Cytotoxicity assays are critical in evaluating the safety of compounds for potential therapeutic use. A study assessing the cytotoxic effects of hexamethylbenzene derivatives on human cell lines reported IC50 values that suggest moderate toxicity at higher concentrations.

Cell Line IC50 (µM)
HeLa45
MCF-738
A54950

The biological activity of this compound may be attributed to its ability to interact with cellular membranes and proteins due to its hydrophobic and hydrophilic regions. This interaction can disrupt cellular processes leading to cell death in microorganisms.

Case Study 1: Antibacterial Activity

A recent study evaluated the antibacterial efficacy of hexamethylbenzene derivatives against multi-drug resistant strains of bacteria. The results indicated that certain derivatives exhibited enhanced activity due to structural modifications that improved membrane permeability.

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer potential of hydroxylated hexamethylbenzene derivatives. The study found that these compounds induced apoptosis in cancer cells through oxidative stress mechanisms.

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
alpha,alpha,alpha',alpha',alpha'',alpha''-Hexamethylbenzene-1,3,5-trimethanol
Reactant of Route 2
Reactant of Route 2
alpha,alpha,alpha',alpha',alpha'',alpha''-Hexamethylbenzene-1,3,5-trimethanol

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